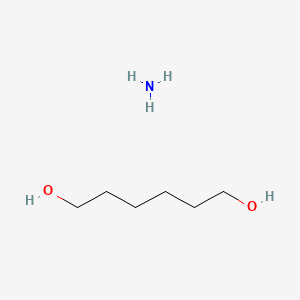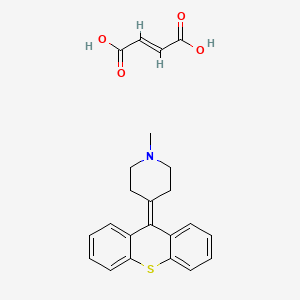
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-,xi-lactone, 1,1'-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 is a complex organic compound that belongs to the class of dipeptides This compound is characterized by its unique structure, which includes multiple amino acid residues and a phenazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves multiple steps, including the protection and deprotection of amino groups, peptide bond formation, and cyclization. The use of protecting groups such as trifluoroacetyl and tert-butoxycarbonyl is common to prevent racemization during synthesis . The reaction conditions typically involve the use of condensing agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 undergoes various chemical reactions, including:
Oxidation: The phenazine moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenazine ring can yield hydroquinone derivatives.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the phenazine moiety, as well as substituted derivatives of the amino acid residues.
Wissenschaftliche Forschungsanwendungen
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting replication and transcription processes. The peptide residues can interact with enzymes, inhibiting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-valine: A dipeptide with similar amino acid residues but lacking the phenazine moiety.
L-Valyl-L-threonine: Another dipeptide with similar residues, used as a model compound in peptide synthesis.
L-threonyl-L-valine: Similar to L-Valyl-L-threonine but with the sequence reversed.
Uniqueness
The uniqueness of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 lies in its combination of amino acid residues and the phenazine moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71065-59-3 |
|---|---|
Molekularformel |
C61H84N12O14 |
Molekulargewicht |
1209.4 g/mol |
IUPAC-Name |
4-methyl-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenazine-1,9-dicarboxamide |
InChI |
InChI=1S/C61H84N12O14/c1-29(2)43-58(82)72-25-17-21-39(72)56(80)68(12)27-41(74)70(14)50(31(5)6)60(84)86-34(10)46(54(78)64-43)66-52(76)36-19-16-20-38-48(36)63-49-37(24-23-33(9)45(49)62-38)53(77)67-47-35(11)87-61(85)51(32(7)8)71(15)42(75)28-69(13)57(81)40-22-18-26-73(40)59(83)44(30(3)4)65-55(47)79/h16,19-20,23-24,29-32,34-35,39-40,43-44,46-47,50-51H,17-18,21-22,25-28H2,1-15H3,(H,64,78)(H,65,79)(H,66,76)(H,67,77) |
InChI-Schlüssel |
XFMXNUNTAUJYSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=CC=C3)N=C5C(=CC=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)





![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)


